borapetoside B
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Overview
Description
Borapetoside B is a naturally occurring compound found in the plant Tinospora crispa, which is commonly used in traditional medicine. This compound has garnered attention due to its potential therapeutic properties, including antidiabetic, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Borapetoside B is primarily isolated from the plant Tinospora crispa. The extraction process involves using solvents such as ethanol to extract the compound from the plant material. The plant samples are soaked, stirred, and filtered to obtain the crude extract, which is then purified to isolate this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, followed by purification processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Borapetoside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Borapetoside B exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of tumor necrosis factor cytokines, which play a role in inflammation. Additionally, this compound stimulates insulin release, making it a potential therapeutic agent for diabetes management .
Comparison with Similar Compounds
Borapetoside B is part of a group of compounds known as clerodane diterpenoids. Similar compounds include borapetoside A, borapetoside C, and borapetoside E. These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials . This compound is unique due to its specific inhibition of tumor necrosis factor cytokines and its ability to stimulate insulin release .
Conclusion
This compound is a promising natural compound with various potential applications in medicine, biology, and chemistry. Its unique properties and mechanisms of action make it a valuable subject for further research and development.
Properties
Molecular Formula |
C27H36O12 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19-,20+,21-,22+,25-,26+,27-/m0/s1 |
InChI Key |
XUOAZZCHOKUHCF-GEKJPJKESA-N |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |
Canonical SMILES |
CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Origin of Product |
United States |
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